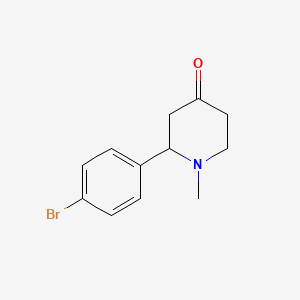

2-(4-Bromophenyl)-1-methylpiperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1-methylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-14-7-6-11(15)8-12(14)9-2-4-10(13)5-3-9/h2-5,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZAEZRDPPESQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromophenyl 1 Methylpiperidin 4 One and Its Analogs

Direct Synthetic Routes to 2-(4-Bromophenyl)-1-methylpiperidin-4-one

Direct, one-pot syntheses of asymmetrically substituted 2-aryl-piperidin-4-ones like this compound are synthetically challenging due to the potential for multiple side reactions and the difficulty in controlling regioselectivity. The classical Mannich reaction, for instance, typically yields symmetrically 2,6-disubstituted piperidones.

A hypothetical direct approach could involve a modified Mannich-type condensation using three distinct components: 4-bromobenzaldehyde, methylamine, and a suitable four-carbon ketone synthon. However, such multi-component reactions often require significant optimization to avoid the formation of undesired symmetrical byproducts and to ensure the correct placement of the aryl group. Consequently, multi-step pathways that allow for controlled, sequential introduction of substituents are generally preferred for preparing asymmetrically substituted piperidinones.

Approaches to the Piperidin-4-one Core Structure

The piperidin-4-one scaffold is a crucial heterocyclic motif present in numerous pharmacologically active compounds. nih.gov Its synthesis has been extensively studied, with several reliable methods established for its construction.

The Mannich reaction is a cornerstone of piperidin-4-one synthesis. wikipedia.org This three-component condensation involves an amine, an aldehyde, and a ketone with at least two α-hydrogens. libretexts.org For the synthesis of the N-methyl piperidone core, this typically involves the reaction of methylamine, formaldehyde (B43269), and a ketone like acetone (B3395972) or a derivative thereof. mdma.ch The mechanism proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the ketone. wikipedia.orglibretexts.org A second condensation reaction then occurs to complete the ring closure.

While highly effective for producing 2,6-diaryl-3-methyl-4-piperidones by reacting components like ethyl methyl ketone, aromatic aldehydes, and ammonium (B1175870) acetate, the standard Mannich reaction leads to symmetrical substitution. nih.gov Achieving a single substituent at the C-2 position requires modified approaches or different foundational strategies.

Intramolecular cyclization reactions provide a powerful alternative for constructing the piperidin-4-one ring with greater control over the substitution pattern.

Dieckmann Condensation : This is one of the most widely used methods for synthesizing 4-piperidones. dtic.miltandfonline.com The process begins with a double Michael addition of a primary amine (e.g., methylamine) to two equivalents of an α,β-unsaturated ester, such as ethyl acrylate (B77674), to form an aminodicarboxylate ester. wikipedia.org This intermediate then undergoes a base-catalyzed intramolecular cyclization (the Dieckmann condensation) to yield a cyclic β-ketoester. stackexchange.com The final steps involve hydrolysis and decarboxylation of the β-ketoester to afford the target N-substituted-4-piperidone. dtic.miltandfonline.com Careful control of reaction conditions is necessary to prevent side reactions like the retro-Dieckmann reaction. tandfonline.com

Nazarov Cyclization : This method can be employed using divinyl ketones as precursors. Chemoselective hydration of a triple bond in a precursor molecule can generate a dienone, which then undergoes a double Michael addition to form the 4-piperidone (B1582916) ring. dtic.mil

These cyclization strategies are fundamental in synthetic organic chemistry for creating the core piperidone structure, which can then be further modified.

A common and highly effective strategy involves starting with a commercially available or readily synthesized precursor like 1-Methyl-4-piperidone and introducing the desired substituent at the α-position (C-2). tcichemicals.comuni.lu This approach, known as α-functionalization, allows for the late-stage introduction of molecular complexity.

One powerful technique is the α-lithiation of a protected piperidone followed by reaction with an electrophile. For instance, N-Boc-piperidine can be deprotonated at the α-position using a strong base like s-butyllithium (s-BuLi) in the presence of a ligand such as N,N,N′,N′-tetramethylethylenediamine (TMEDA). researchgate.net The resulting organolithium species can then be transmetalated, for example with zinc chloride (ZnCl₂), to form a more stable organozinc intermediate. This intermediate is then amenable to cross-coupling reactions. researchgate.netnih.gov While this method is well-established for N-Boc protected piperidines, the N-methyl group of the target compound can be installed before or after the C-2 arylation step.

Table 1: Key Synthetic Strategies for the Piperidin-4-one Core To view the table, click the "Show Details" button.

Show Details

| Method | Reactants | Key Steps | Primary Product Type |

| Mannich Condensation | Amine, Aldehyde, Ketone | Iminium ion formation, enol attack, second condensation | Symmetrically 2,6-disubstituted piperidin-4-ones |

| Dieckmann Condensation | Primary amine, α,β-Unsaturated ester (2 equiv.) | Michael addition, intramolecular cyclization, hydrolysis, decarboxylation | N-substituted piperidin-4-ones |

| α-Arylation | N-protected piperidine (B6355638), Strong base, Aryl halide | Deprotonation (lithiation), transmetalation, cross-coupling | 2-Aryl-N-protected piperidines |

Introduction of the 4-Bromophenyl Moiety

The final key step in the synthesis is the formation of the carbon-carbon bond between the C-2 position of the piperidinone ring and the 4-bromophenyl group. Transition-metal-catalyzed cross-coupling reactions are the premier methods for achieving this transformation.

Palladium-catalyzed cross-coupling reactions provide a versatile and efficient means to introduce aryl groups onto heterocyclic scaffolds.

Negishi Cross-Coupling : This reaction is highly effective for the α-arylation of piperidines. Following the α-lithiation and transmetalation of an N-protected piperidine to an organozinc species as described in section 2.2.3, a Negishi coupling can be performed. nih.govnih.gov This step involves reacting the organozinc intermediate with an aryl halide, such as 1-bromo-4-iodobenzene (B50087) or a related triflate, in the presence of a palladium catalyst. nih.govwhiterose.ac.uk This method has been successfully used to synthesize a variety of 2-aryl piperidines. nih.gov

Suzuki Coupling : The Suzuki-Miyaura coupling is another powerful tool for C-C bond formation, typically involving the reaction of an organoboron compound with an organohalide. mdpi.com In the context of this synthesis, one could envision a pathway where a piperidinone derivative bearing a leaving group at the C-2 position is coupled with 4-bromophenylboronic acid. Alternatively, a boronate ester could be installed on the piperidinone, which would then be coupled with a suitable 4-bromo-substituted aryl halide. The reaction is carried out in the presence of a palladium catalyst and a base. researchgate.net This protocol has been used to construct 4-benzyl piperidines via hydroboration of a methylene (B1212753) piperidine followed by Suzuki coupling, demonstrating its utility in functionalizing the piperidine ring. organic-chemistry.org

Table 2: Comparison of Cross-Coupling Reactions for α-Arylation To view the table, click the "Show Details" button.

Show Details

| Reaction | Piperidine Substrate | Aryl Substrate | Catalyst/Reagents |

| Negishi Coupling | α-Zincated piperidine | Aryl halide (e.g., 4-bromoiodobenzene) | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., phosphine) |

| Suzuki Coupling | Piperidinone with leaving group at C-2 OR Piperidinone-2-boronic ester | 4-Bromophenylboronic acid OR 1,4-Dibromobenzene | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) |

Bromination Methods and Brominated Precursors

The introduction of a bromine atom onto the phenyl ring is a critical step in the synthesis of this compound and its analogs. This is typically achieved either by direct bromination of a phenyl-substituted precursor or by utilizing a starting material that already contains the bromine atom.

One common approach involves the direct bromination of an N-phenylpiperidine intermediate. In this method, N-phenylpiperidine is treated with a brominating agent in the presence of a catalyst. For instance, the synthesis of 1-(4-bromophenyl)piperidine (B1277246) can be accomplished by reacting N-phenylpiperidine with a brominating reagent in an organic solvent, which provides a direct pathway to the desired brominated product. google.com

Alternatively, syntheses can commence with precursors that are already brominated. Raw materials such as bromobenzene (B47551) or p-bromophenylboronic acid can be coupled with a piperidine or piperidinone fragment. google.com For example, 1-(4-bromophenyl)piperidine has been prepared by reacting bromobenzene and piperidine in sulfolane (B150427) under heated conditions with a strong base like potassium tert-butoxide or sodium tert-amylate. google.com This strategy incorporates the 4-bromophenyl group in a single step, avoiding the need for a separate bromination reaction later in the synthetic sequence.

The table below summarizes common bromination methods and precursors.

Table 1: Bromination Strategies and Precursors

| Method | Description | Starting Materials | Reagents/Conditions | Product Example |

|---|---|---|---|---|

| Direct Bromination | A phenylpiperidine precursor is directly brominated. | N-phenylpiperidine | Brominating agent, Catalyst (e.g., tetra-n-butyl ammonium tetraphenyl borate) | 1-(4-Bromophenyl)piperidine |

| Nucleophilic Substitution | A piperidine derivative reacts with a brominated aromatic compound. | Piperidine, Bromobenzene | Strong base (e.g., sodium tert-amylate), Sulfolane, Heat | 1-(4-Bromophenyl)piperidine |

| Suzuki Coupling | A piperidine derivative is coupled with a brominated boronic acid. | Piperidine, p-Bromophenylboronic acid | Palladium catalyst | 1-(4-Bromophenyl)piperidine |

N-Methylation Strategies for the Piperidine Ring

The N-methylation of the piperidine ring is a fundamental transformation in the synthesis of the target compound. This process involves the introduction of a methyl group onto the nitrogen atom of the piperidine heterocycle. Several methods exist for achieving this functionalization.

One of the most common strategies is reductive amination . This process involves reacting a secondary amine (the piperidine ring) with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the N-methylated product. Common reducing agents for this transformation include sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.

Another prevalent method is direct alkylation . This involves treating the secondary amine with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. The base is necessary to deprotonate the piperidine nitrogen, increasing its nucleophilicity to facilitate the reaction with the electrophilic methylating agent.

The choice of N-methylation strategy can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions. nih.gov

Table 2: N-Methylation Strategies

| Strategy | Description | Reagents | Key Intermediates |

|---|---|---|---|

| Reductive Amination | A two-step, one-pot reaction where an amine reacts with a carbonyl compound followed by reduction. | Formaldehyde, Reducing Agent (e.g., NaBH₄, H₂/Pd-C) | Iminium ion |

| Direct Alkylation (Eschweiler–Clarke reaction) | A specific type of reductive amination using formic acid as the reducing agent. | Formaldehyde, Formic Acid | Iminium ion |

| Direct Alkylation | The nitrogen atom is directly alkylated using a methylating agent. | Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄), Base (e.g., K₂CO₃) | N/A |

Synthesis of Structurally Related 4-Bromophenyl-Substituted Piperidinone/Piperidine Derivatives

The synthesis of the piperidin-4-one core structure is a foundational aspect of producing the target molecule and its derivatives. Two classical and widely employed methods for constructing the piperidin-4-one ring are the Mannich condensation and the Dieckmann cyclization.

The Mannich condensation is a one-pot reaction that typically involves an aldehyde, a primary or secondary amine, and a ketone with an active alpha-hydrogen. chemrevlett.com For the synthesis of 2,6-disubstituted piperidin-4-ones, an aromatic aldehyde, an ammonium salt (like ammonium acetate), and a ketone are reacted, often in an alcohol solvent. chemrevlett.com This approach allows for the assembly of the piperidinone ring in a single, convergent step.

The Dieckmann cyclization provides an alternative route, particularly for N-substituted piperidinones. researchgate.net This intramolecular condensation of a diester is catalyzed by a base to form a β-keto ester. The synthesis of 1-(2-phenethyl)-4-piperidone, for example, begins with the condensation of a primary amine with two equivalents of methyl or ethyl acrylate to form a bis-ester. researchgate.net This diester then undergoes base-catalyzed intramolecular cyclization, followed by hydrolysis and decarboxylation to yield the final N-substituted 4-piperidone. researchgate.net

The synthesis of other 4-bromophenyl substituted piperidines has also been reported. For instance, 4-(4'-Bromophenyl)piperidine can be synthesized via the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (B1288148) using a rhodium on carbon (Rh/C) catalyst in a hydrogen atmosphere. chemicalbook.com This method effectively reduces the double bond of the tetrahydropyridine (B1245486) ring to yield the fully saturated piperidine derivative. chemicalbook.com

Table 3: Synthesis of Related Piperidinone/Piperidine Derivatives

| Synthetic Method | Target Structure | Key Steps | Precursors |

|---|---|---|---|

| Mannich Condensation | 2,6-Diaryl-piperidin-4-one | One-pot condensation | Aromatic aldehyde, Ammonium acetate, Ketone |

| Dieckmann Cyclization | N-Substituted-4-piperidone | 1. Formation of a bis-ester. 2. Base-catalyzed intramolecular cyclization. 3. Hydrolysis and decarboxylation. | Primary amine, Acrylate ester |

| Catalytic Hydrogenation | 4-Arylpiperidine | Reduction of a tetrahydropyridine precursor. | 4-Aryl-1,2,3,6-tetrahydropyridine, H₂, Rh/C catalyst |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the chemical structure of 2-(4-bromophenyl)-1-methylpiperidin-4-one. Techniques such as NMR, IR, and mass spectrometry provide complementary information to piece together its molecular framework.

NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR have been used to assign the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. In a study of a similar compound, the cis-isomer of 2-(4-chlorophenyl)-1-methylpiperidin-4-one, the proton on the carbon bearing the aryl group (H-2) typically appears as a double of doublets (dd) due to coupling with the adjacent methylene (B1212753) protons (H-3). The N-methyl group (N-CH₃) signal is a characteristic singlet. The signals for the methylene protons on the piperidinone ring often appear as complex multiplets.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon (C=O) of the piperidinone ring is typically observed as the most downfield signal, often around 208 ppm. The carbons of the 4-bromophenyl ring show distinct signals, with the carbon attached to the bromine atom (C-Br) being readily identifiable. The signals for the piperidinone ring carbons and the N-methyl carbon appear at higher field strengths.

A detailed analysis of related 2-aryl-1-methylpiperidin-4-ones confirms the assignments, with the C2 carbon appearing around 65-67 ppm and the C6 carbon around 56-58 ppm. The carbonyl carbon (C4) is consistently found near 208 ppm.

Table 1: Representative ¹³C NMR Chemical Shift Data for Substituted 2-Aryl-1-methylpiperidin-4-ones

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=O (C4) | ~208 |

| C-Aryl (C2) | ~65-67 |

| N-CH₂ (C6) | ~56-58 |

| CH₂ (C3) | ~50-52 |

| CH₂ (C5) | ~47-49 |

| N-CH₃ | ~41-42 |

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY spectra show correlations between coupled protons (e.g., H-2 with H-3 protons), while HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made from 1D spectra.

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. This band typically appears in the region of 1710-1720 cm⁻¹. The presence of the C-Br bond is indicated by a signal in the lower frequency region of the spectrum. Other characteristic bands include C-H stretching vibrations for both aromatic and aliphatic protons, and C-N stretching vibrations.

Table 2: Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1710 - 1720 |

| C-H (Aromatic) | Stretching | ~3000 - 3100 |

| C-H (Aliphatic) | Stretching | ~2800 - 3000 |

| C-N | Stretching | ~1100 - 1300 |

| C-Br | Stretching | ~500 - 600 |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion is expected, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For C₁₂H₁₄BrNO, the calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula with high confidence.

UV-Vis spectroscopy provides information about electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring. These transitions, typically π → π* transitions, are influenced by the presence of the bromine atom and the piperidinone moiety attached to the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

Studies on the cis-isomer of this compound have shown that the piperidin-4-one ring adopts a chair conformation. In this conformation, the large 4-bromophenyl substituent at the C2 position and the methyl group on the nitrogen atom are found to occupy specific positions to minimize steric strain. The crystal structure confirms the relative stereochemistry of the substituents and provides detailed geometric parameters for the entire molecule.

Conformational Preferences and Stereochemical Analysis of the Piperidin-4-one Ring System

The stereochemistry and conformational behavior of the piperidin-4-one ring are of significant interest. The ring typically adopts a chair conformation to alleviate torsional strain. For a 2-substituted-1-methylpiperidin-4-one, the key conformational question is the orientation of the substituent at the C2 position.

In the case of this compound, the bulky 4-bromophenyl group has a strong preference for the equatorial position to minimize steric interactions, particularly the 1,3-diaxial interactions it would experience in an axial position. NMR studies, specifically the coupling constants between H-2 and the H-3 protons, support an equatorial orientation of the aryl group in solution. X-ray crystallographic data confirm that this equatorial preference is maintained in the solid state. The N-methyl group also shows a preference for the equatorial position. This results in the cis relationship between the C2-aryl group and the C6-hydrogen being the thermodynamically more stable arrangement.

Analysis of Ring Conformations (e.g., Chair, Twist-Boat)

The piperidine (B6355638) ring, a saturated heterocycle, is not planar and exists in various non-planar conformations to alleviate ring strain. The most stable and predominant conformation for a piperidine ring is the chair conformation. In this arrangement, the bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. Furthermore, the hydrogen atoms on adjacent carbon atoms are in a staggered arrangement, which minimizes torsional strain.

For substituted piperidin-4-ones, including this compound, the chair conformation is the most likely and energetically favorable arrangement. chemrevlett.com In this conformation, the substituents can occupy either axial or equatorial positions. The substituents on the nitrogen atom (the methyl group) and the C2 carbon (the 4-bromophenyl group) will influence the conformational equilibrium.

Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer to occupy the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions. In the case of this compound, both the 1-methyl and the 2-(4-bromophenyl) groups are expected to have a significant influence on the stability of the chair conformers.

While the chair conformation is the most stable, other, higher-energy conformations such as the twist-boat and boat conformations exist. The twist-boat conformation is more stable than the boat conformation as it alleviates some of the steric strain found in the boat form. However, these conformations are generally considered to be transition states in the process of ring inversion between the two chair forms and are present in negligible amounts at room temperature for most piperidine derivatives. In some specific cases of heavily substituted piperidines, a twist-boat conformation may become more populated. chemrevlett.com

Table 1: Postulated Conformational Preferences of this compound

| Conformation | Relative Energy | Key Steric Interactions | Expected Population |

| Chair (equatorial 4-bromophenyl) | Lowest | Minimized | Major |

| Chair (axial 4-bromophenyl) | Higher | 1,3-diaxial interactions | Minor |

| Twist-Boat | High | Eclipsing and flagpole interactions | Negligible |

| Boat | Highest | Severe eclipsing and flagpole interactions | Negligible |

Stereoisomeric Considerations and their Impact on Structure

The presence of a chiral center at the C2 position, where the 4-bromophenyl group is attached, means that this compound can exist as a pair of enantiomers, (R)- and (S)-2-(4-Bromophenyl)-1-methylpiperidin-4-one. The synthesis of this compound without the use of chiral catalysts or starting materials would typically result in a racemic mixture of these two enantiomers.

The stereochemistry at the C2 position has a profound impact on the three-dimensional structure of the molecule. The relative orientation of the 4-bromophenyl group with respect to the rest of the piperidine ring is fixed in each enantiomer.

Furthermore, the relationship between the substituent at C2 and other potential substituents on the ring would lead to diastereomers. For instance, if another substituent were introduced, for example at the C3 or C5 positions, this would create additional chiral centers and the possibility of multiple diastereomeric forms (e.g., cis and trans isomers). Each of these diastereomers would have its own unique set of conformational preferences.

The biological activity and pharmacological properties of chiral molecules are often highly dependent on their stereochemistry. Different enantiomers or diastereomers can interact differently with chiral biological targets such as enzymes and receptors. nih.gov Therefore, the separation and characterization of the individual stereoisomers of this compound would be a critical step in any investigation of its biological properties. The distinct spatial arrangement of the 4-bromophenyl and methyl groups in each stereoisomer would dictate how the molecule fits into a biological binding site. wikipedia.org

Preclinical Biological and Pharmacological Investigations

Structure-Activity Relationship (SAR) Studies of 2-(4-Bromophenyl)-1-methylpiperidin-4-one Analogs

The 2-phenyl-piperidin-4-one scaffold serves as a foundational structure for a wide array of biologically active compounds. Structure-activity relationship (SAR) studies on analogs of this compound have been crucial in elucidating the structural requirements for affinity and selectivity toward various biological targets. These investigations typically involve systematic modifications of the N-substituent, the piperidine (B6355638) ring, and the phenyl ring to optimize pharmacological activity.

Modifications to the core structure of 2-phenyl-N-methylpiperidin-4-one, particularly the substituents on the phenyl ring, have a profound impact on biological activity, especially concerning monoamine transporters.

Phenyl Ring Substitutions: In studies of analogs designed as dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) ligands, the nature and position of substituents on the phenyl ring are critical. For instance, in a series of 4-[2-[bis(phenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs, unsubstituted and fluoro-substituted compounds generally exhibited the highest activity and selectivity for the DAT. nih.gov The presence of a halogen, such as the bromine atom in this compound, is a common feature in compounds targeting these transporters. Phenyl rings with halogen or methoxy (B1213986) groups have been noted to enhance the biological activities of various heterocyclic derivatives. researchgate.net In a different series of 4'-bromophenyl-4'-piperidinol derivatives, specific substitutions led to potent acetylcholinesterase (AChE) inhibition, with compounds AB11 and AB14 showing IC₅₀ values of 0.029 µM and 0.038 µM, respectively. mdpi.com

Piperidine Ring and N-Substituent Modifications: The substituent on the piperidine nitrogen significantly influences receptor affinity and selectivity. The N-methyl group is a common feature, but its replacement with other groups, such as benzyl (B1604629) or phenylpropyl moieties, can drastically alter the pharmacological profile. nih.govacs.org For example, in the development of CCR5 antagonists for HIV treatment, complex substitutions on the piperidine nitrogen were key to achieving high potency. ebi.ac.uk Similarly, for analogs targeting the mu-opioid receptor, the N-acyl group is a critical determinant of potency, with the replacement of the N-propionyl group being a common modification strategy. wikipedia.orgresearchgate.net

The table below summarizes the impact of substitutions on the biological activity of related piperidin-4-one analogs at monoamine transporters.

| Compound/Analog Series | Modification | Target(s) | Effect on Activity |

| GBR 12935 Analogs | 3-aminomethyl vs. 4-aminopiperidine | DAT, SERT, NET | 3-aminomethylpiperidine (Compound 12) showed the strongest binding at DAT (Ki = 0.018 µM) and better selectivity compared to its regioisomer. acs.org |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs | Unsubstituted and fluoro-substituted phenyl rings | DAT, SERT | Generally the most active and selective for the DAT. nih.gov |

| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | Benzyl group on piperidine nitrogen | DAT | Showed high potency and was the most selective for the DAT (5HT/DA = 49) in its series. nih.gov |

This table is interactive. Click on the headers to sort the data.

The piperidin-4-one nucleus is recognized as a versatile pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. nih.govresearchgate.net Pharmacophore modeling for related compounds helps to define the spatial arrangement of key chemical features required for optimal interaction with a biological target.

For piperidin-4-one-based curcumin (B1669340) mimics, 3D-pharmacophoric studies have been employed to understand the observed biological properties and identify the descriptors necessary for their antitumor activity. rsc.org In the context of sigma (σ) receptors, a pharmacophore model for ligands has been proposed, leading to the design of 1,4-disubstituted piperidines. researchgate.net These models typically identify key features such as hydrophobic regions, hydrogen bond donors and acceptors, and aromatic rings, and their relative orientations that are critical for binding. For CCR5 antagonists, the pharmacophore involves a central piperidine or piperazine (B1678402) core with specific substitutions that occupy pockets within the receptor. wikipedia.org

Exploration of Molecular Targets and Mechanisms of Action (Preclinical Focus)

Preclinical studies have explored the interaction of this compound and its analogs with a variety of molecular targets, revealing its potential to function as an enzyme inhibitor and a receptor modulator.

Analogs of the piperidin-4-one scaffold have been investigated as potent enzyme inhibitors. A notable example is the study of 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene) piperidin-4-one and its derivatives as inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1), a target in hormone-dependent cancers. nih.gov These compounds, which share the bromophenyl feature, displayed low micromolar activity against CARM1. The lead compound, 7g, and its analogs 8e and 8l showed high and selective CARM1 inhibition with little to no activity against other protein methyltransferases. nih.gov

Additionally, N-substituted-(4-bromophenyl) sulfonamides, which also contain the 4-bromophenyl moiety, have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase, showing promising results. juniperpublishers.com

The table below presents the inhibitory concentrations (IC₅₀) of selected piperidin-4-one analogs against CARM1.

| Compound | N1-Substituent | R Substituent | CARM1 IC₅₀ (µM) |

| 7g | Benzyl | H | 2.6 ± 0.3 |

| 8a | Benzyl | 2-Me | 4.3 ± 0.5 |

| 8b | Benzyl | 3-Me | 5.8 ± 0.6 |

| 8c | Benzyl | 4-Me | 4.9 ± 0.5 |

| 8d | Benzyl | 2-Cl | 4.1 ± 0.4 |

| 8e | Benzyl | 3-Cl | 2.1 ± 0.2 |

| 8l | 2-Oxo-2-phenylethyl | H | 2.3 ± 0.3 |

Data sourced from Mai et al., 2013. nih.gov This table is interactive.

The 2-phenyl-N-methylpiperidine framework is a privileged structure for targeting G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Dopamine and Serotonin Transporters: Analogs of this compound are potent ligands for the dopamine transporter (DAT) and serotonin transporter (SERT). nih.gov Symmetrical para-substituents on the benzene (B151609) rings of related diphenylmethoxypiperidines were found to be important for high-potency binding to the DAT. researchgate.net The affinity for these transporters is highly dependent on the specific substitutions on both the phenyl and piperidine rings. acs.org

Opioid Receptors: The core structure of 2-phenyl-N-methylpiperidine is closely related to the 4-anilidopiperidine scaffold of fentanyl and its analogs, which are potent agonists of the mu-opioid receptor (µOR). wikipedia.orgresearchgate.net The binding affinity of these compounds for the µOR is exceptionally high, often in the low nanomolar to sub-nanomolar range, and is sensitive to minor structural modifications. nih.govzenodo.org

CCR5 Antagonism: The C-C motif chemokine receptor 5 (CCR5) is a crucial co-receptor for HIV entry into host cells. wikipedia.org Structure-activity studies on piperidino-piperidine derivatives led to the discovery of potent and selective CCR5 antagonists. One such compound, 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125), demonstrated a high affinity for the CCR5 receptor with a Kᵢ of 2 nM. nih.gov This highlights the importance of the 4-bromophenyl group within a piperidine framework for achieving potent CCR5 antagonism.

The following table summarizes the binding affinities (Kᵢ) of related compounds at various receptors.

| Receptor Target | Compound Series | Key Structural Features | Binding Affinity (Kᵢ) |

| Dopamine Transporter (DAT) | 3-Aminomethylpiperidine GBR analogs | Piperidine ring linked to tail-aralkyl group | 0.018 µM acs.org |

| CCR5 | SCH 351125 | 4-Bromophenyl group, bipiperidine N-oxide | 2 nM nih.gov |

| Mu-Opioid Receptor (µOR) | Sufentanil | 4-anilidopiperidine core | 0.138 nM zenodo.org |

| Serotonin Receptor (5-HT₆) | 1,3,5-triazine-methylpiperazine derivatives | N-methylpiperazine linked to triazine | 11 nM (for compound 4) researchgate.net |

This table is interactive. Click on the headers to sort the data.

The interaction of these compounds with their molecular targets can lead to the modulation of specific cellular pathways and processes. For instance, the inhibition of CARM1 by 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene) piperidin-4-one (compound 7g) resulted in a significant, dose-dependent reduction of the Prostate-Specific Antigen (PSA) promoter activity in human prostate cancer cells (LNCaP). nih.gov This demonstrates a direct cellular consequence of enzyme inhibition by a piperidin-4-one analog. Furthermore, as CCR5 antagonists, related compounds can block the entry of R5-tropic HIV-1 strains into cells, thereby inhibiting viral replication, a critical cellular-level intervention. wikipedia.orgnih.gov

Diverse Preclinical Biological Activities of Piperidin-4-one Derivatives and Analogs

The piperidin-4-one scaffold is a prominent heterocyclic moiety that forms the structural core of numerous compounds investigated for a wide range of pharmacological activities. Its versatility allows for substitutions at various positions, leading to a vast library of derivatives with diverse biological profiles. Preclinical research has particularly focused on analogs bearing substitutions on the nitrogen and at the C-2/C-6 positions, including aryl groups like the 4-bromophenyl substituent. These investigations have revealed significant potential in areas such as cancer, infectious diseases, and pain management.

Antiproliferative and Anti-cancer Potential in in vitro Models

Derivatives of the piperidin-4-one and structurally related heterocyclic systems have demonstrated notable antiproliferative and cytotoxic effects against various human cancer cell lines in laboratory settings. nih.govnih.gov The inclusion of substituted aryl groups, such as a bromophenyl ring, is a common strategy in the design of novel anticancer agents. nih.govresearchgate.net

Research into N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones showed that these compounds exhibit antiproliferative activity ranging from moderate to strong across several cancer cell lines. nih.gov Specifically, adamantane-containing derivatives were found to be active and selective at low micromolar concentrations against colon carcinoma (HCT 116), lung carcinoma (H 460), and breast carcinoma (MCF-7) cell lines. nih.gov Further investigation into the mechanism suggested that these compounds induced changes in the cell cycle, leading to an increase in the G0/G1 and G2/M phases and a reduction of cells in the S phase. nih.gov

Similarly, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects. nih.gov Several of these compounds showed good activity against Colo-205 (colon adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and IMR-32 (neuroblastoma) cell lines. nih.gov In another study, novel quinoline-oxadiazole hybrids featuring a 2-(4-bromophenyl) quinolin-4-yl moiety displayed considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with some compounds showing IC50 values lower than the reference drug erlotinib. nih.govresearchgate.net

Furthermore, analogs such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives have been tested against a panel of 58 cancer cell lines. mdpi.comresearchgate.net Certain compounds in this series demonstrated significant growth inhibition, particularly against the CNS cancer cell line SNB-75. mdpi.comresearchgate.net Molecular docking studies for these triazole analogs suggested that inhibition of tubulin polymerization could be a potential mechanism of their anticancer action. mdpi.com

| Compound Class/Derivative | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| N-aryl 3-hydroxy-2-methylpyridin-4-ones | HCT 116 (colon), H 460 (lung), MCF-7 (breast), K562 (leukemia) | Moderate to strong antiproliferative activity; adamantyl derivatives active at low micromolar IC₅₀ concentrations. Induced cell cycle changes. | nih.gov |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole hybrids | HepG2 (liver), MCF-7 (breast) | Showed considerable cytotoxic activity with IC₅₀ values ranging from 0.137–0.332 µg/mL against HepG2 and 0.164–0.583 µg/mL against MCF-7. | nih.govresearchgate.net |

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | Colo-205 (colon), MDA-MB 231 (breast), IMR-32 (neuroblastoma) | Several derivatives exhibited good activity against the tested cell lines. | nih.gov |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS), UO-31 (renal), CCRF-CEM (leukemia), EKVX (non-small cell lung), OVCAR-5 (ovarian) | Compound 4e showed a percent growth inhibition (PGI) of 41.25% against SNB-75. Compound 4i was active against multiple cell lines. | mdpi.comresearchgate.net |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | MCF7 (breast) | Compound p2 was identified as the most active against the cancer cell line, with activity comparable to the standard drug 5-fluorouracil. | nih.gov |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The piperidin-4-one nucleus and its derivatives are recognized for their potential as antimicrobial agents. biomedpharmajournal.org Studies have explored their efficacy against a spectrum of bacteria, fungi, and viruses.

Antibacterial Activity The antibacterial potential of piperidin-4-one derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. In one study, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized and screened for their in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. biomedpharmajournal.org The results indicated that the antibacterial activity was significant when compared to the standard drug ampicillin. biomedpharmajournal.org Another study on N-methyl-4-piperidone-derived monoketone curcuminoids found moderate activity against various cariogenic bacteria, including Streptococcus mutans, S. salivarus, and S. sanguinis. mdpi.com The presence of the N-methyl-4-piperidone ring was noted to enhance the antibacterial effect compared to corresponding acetone-derived analogs. mdpi.com Furthermore, other heterocyclic systems incorporating a bromophenyl moiety, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives and N-(4-bromophenyl)furan-2-carboxamides, have also shown promising antibacterial activity against clinically relevant and drug-resistant strains. nih.govnih.gov

| Compound Class/Derivative | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Good activity in comparison to ampicillin. | biomedpharmajournal.org |

| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus mutans, S. mitis, S. sanguinis | Moderate activity with MIC values of 250 µg/mL and 500 µg/mL. | mdpi.com |

| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-1,2,4-triazole-3-thione | Not specified | Reported as a novel Mannich derivative with promising antibacterial activity. | mdpi.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Gram-positive and Gram-negative bacteria | Compounds p2, p3, p4, and p6 showed promising activity comparable to norfloxacin. | nih.gov |

Antifungal Activity The antifungal properties of piperidin-4-one analogs have also been a subject of investigation. The aforementioned study on thiosemicarbazone derivatives of piperidin-4-ones revealed that these compounds possessed very high antifungal activity compared to their parent piperidone compounds, suggesting that the thiosemicarbazone moiety significantly enhances this effect. biomedpharmajournal.org Their activity was compared favorably with the standard antifungal agent terbinafine. biomedpharmajournal.org Other research on different heterocyclic structures has reinforced the potential of the bromophenyl group in antifungal agents. For example, a 3-(4-bromophenyl)-2,5-dihydrofuran-2-one derivative was found to have potent fungicidal activity on Candida albicans, causing damage to the cell membrane. nih.gov Similarly, pyrazole (B372694) and oxazole (B20620) derivatives containing phenyl or bromophenyl groups have been investigated as potential antifungal agents targeting the fungal cell membrane component ergosterol. pjoes.comnih.gov

Antiviral Activity While less extensively documented for piperidin-4-ones themselves, structurally related piperidine derivatives have shown promise as antiviral agents. For instance, a piperidino-piperidine derivative, SCH 351125, which contains a 4-bromophenyl group, was discovered to be a potent and selective CCR5 antagonist. nih.gov This mechanism is crucial for blocking the entry of HIV-1 into host cells, and the compound demonstrated excellent antiviral potency against various primary HIV-1 isolates. nih.gov Other heterocyclic systems, such as azolo-1,2,4-triazines, have been investigated as inhibitors of influenza A and B virus replication. nih.gov

Analgesic Properties in Preclinical Models

The piperidin-4-one core is structurally related to potent analgesics. nih.gov Certain classes of piperidin-4-one derivatives have been reported to possess analgesic activity in preclinical studies. biomedpharmajournal.orgtsijournals.com The evaluation of analgesic potential is typically conducted using various animal models that measure the response to noxious stimuli, which can be thermal, mechanical, electrical, or chemical. mdpi.comslideshare.netsemanticscholar.orgsciencepublishinggroup.com

Commonly used models include the hot plate and tail-flick tests, which assess the response to thermal pain, and the writhing test, where a chemical irritant like acetic acid is used to induce pain-related behaviors. sciencepublishinggroup.com While specific data for this compound is not detailed in the provided context, the broader class of 4-anilidopiperidines, which share the core piperidine ring, are well-known for their potent analgesic actions. nih.gov Research into semirigid analogues of these compounds, such as N-substituted 3-(propananilido)nortropanes, has been undertaken to understand the conformational and stereochemical factors that influence analgesic potency. nih.gov Such studies help in the rational design of new analgesic agents based on the piperidine scaffold.

Other Investigational Biological Activities

Beyond the primary areas of anticancer, antimicrobial, and analgesic research, the versatile piperidin-4-one scaffold and its analogs have been explored for other potential therapeutic applications.

Early investigations into piperidin-4-ones noted their potential for hypotensive and central nervous system (CNS) depressant activities. biomedpharmajournal.org More recently, specific derivatives have been designed to interact with particular biological targets. As mentioned previously, a piperidine derivative featuring a bromophenyl group was identified as a selective CCR5 antagonist for the treatment of HIV infection. nih.gov This highlights the potential for this chemical class to be adapted for highly specific targets involved in disease pathways. Additionally, dual-targeting agents combining features of microtubule-disrupting compounds and histone deacetylase (HDAC) inhibitors have been designed, showcasing the utility of these heterocyclic structures in developing multi-functional therapeutic agents. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT): DFT studies would be used to optimize the molecular geometry of 2-(4-Bromophenyl)-1-methylpiperidin-4-one and calculate its vibrational frequencies. Such calculations provide insights into the compound's stability and electronic properties.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and the energy required for electronic excitation. This analysis helps in understanding the charge transfer that can occur within the molecule.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the electron density around the molecule, identifying electrophilic and nucleophilic sites. Red regions indicate negative electrostatic potential (electron-rich), while blue regions show positive potential (electron-poor), predicting sites for intermolecular interactions.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is essential for understanding potential drug-receptor interactions.

Prediction of Binding Affinities

Docking simulations calculate a binding affinity or docking score (often in kcal/mol), which estimates the binding energy between the ligand and its protein target. A lower binding energy generally suggests a more stable and favorable interaction. These predictions are crucial in the early stages of drug discovery for ranking potential drug candidates.

Identification of Key Interacting Residues and Binding Site Characteristics

Docking analysis reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the protein's binding pocket. Identifying these key residues provides a deeper understanding of the mechanism of action and can guide the design of more potent and selective analogs.

Molecular Dynamics Simulations to Investigate Compound Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. By simulating the ligand-protein complex in a biological environment (e.g., in water), MD can assess the stability of the binding pose predicted by docking. These simulations help to understand the dynamic nature of the interaction and the conformational changes that may occur upon binding.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profile Analysis

In silico ADME prediction tools use computational models to estimate the pharmacokinetic properties of a compound. This analysis is vital for weeding out candidates with poor ADME profiles early in the drug discovery process. Parameters evaluated often include:

Absorption: Prediction of properties like intestinal absorption and cell permeability (e.g., Caco-2).

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Estimation of parameters like total clearance.

Pharmacokinetic Profile: Analysis of properties like oral bioavailability and half-life.

Without specific studies on this compound, no concrete data for these parameters can be presented.

Role of 2 4 Bromophenyl 1 Methylpiperidin 4 One As a Synthetic Intermediate

Precursor for Advanced Heterocyclic Scaffolds

The carbonyl group of 2-(4-Bromophenyl)-1-methylpiperidin-4-one is a key functional handle for the synthesis of more complex, often polycyclic, heterocyclic systems. Its reactivity allows for condensation and cyclization reactions to build fused or spirocyclic scaffolds, which are of significant interest in drug discovery for their rigid, three-dimensional structures.

One major application of 2-aryl-4-piperidones is in the construction of spiro-heterocycles. nih.govresearchgate.net The ketone at the C-4 position can react with a variety of binucleophilic reagents to generate a new ring system centered on the C-4 carbon. For instance, reactions with compounds containing amine, hydrazine, or activated methylene (B1212753) functionalities can lead to the formation of diverse spirocyclic systems. nih.govnih.gov While specific examples for this compound are not detailed in readily available literature, the established reactivity of the 4-piperidone (B1582916) core serves as a blueprint for its potential transformations. researchgate.netclockss.org For example, the synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives has been demonstrated from related piperidin-4-ones, highlighting a pathway to potent bioactive molecules. nih.gov Similarly, multi-component reactions can yield complex structures like triazaspiro[4.5]decanes. nih.gov

Furthermore, the piperidone can be a precursor to fused ring systems. Intramolecular cyclization strategies, following the elaboration of a side chain attached to the piperidine (B6355638) nitrogen or another position, can lead to novel polycyclic frameworks, such as pyrido-imidazo-quinolizidinones. clockss.org

Table 1: Potential Heterocyclic Scaffolds from 4-Piperidone Intermediates

| Starting Material Class | Reagent(s) | Resulting Heterocyclic Scaffold |

|---|---|---|

| 4-Piperidone | Binucleophiles (e.g., aminoguanidine) | Spiro-heterocycles (e.g., triazaspiro[4.5]decanes) nih.gov |

| 4-Piperidone | Salicylaldehyde derivatives | Spiro[chroman-2,4'-piperidines] nih.gov |

| 2-Aryl-4-piperidone | Multi-step sequence with bromoethanol, oxidation, and acid-catalyzed cyclization | Fused systems (e.g., Pyrido-imidazo-quinolizidinones) clockss.org |

Building Block in the Synthesis of Complex Molecules

In the context of multi-step synthesis, a building block is a molecular fragment that is incorporated into a larger, more complex structure. vapourtec.com this compound is an ideal building block for creating libraries of compounds for drug discovery. Its structure provides a rigid, non-planar core, a desirable feature for improving selectivity and pharmacokinetic properties compared to flat aromatic compounds.

The synthesis of complex molecules is often a multi-step process where pre-functionalized intermediates are combined sequentially. syrris.jpmit.edu The 2-aryl-piperidine motif is present in numerous bioactive molecules, and methods to synthesize these structures diastereoselectively are of high value. researchgate.net The title compound fits perfectly into this paradigm, offering a pre-built C2-arylated piperidine core. This saves synthetic steps compared to building the piperidine ring from acyclic precursors or functionalizing it post-synthesis.

Modern synthetic strategies, including continuous flow chemistry, rely on the availability of robust, well-defined intermediates to streamline the production of complex targets like natural products or pharmaceutical agents. syrris.jpresearchgate.net The stability and defined reactive sites of this compound make it a suitable candidate for such advanced synthetic platforms. Its incorporation into a larger molecule can be envisioned through reactions at the ketone or via cross-coupling at the bromophenyl group, effectively merging its structural contributions with other key fragments to assemble a final complex target.

Derivatization for the Exploration of Novel Chemical Space

Exploring novel chemical space is crucial for identifying new lead compounds in drug discovery. This compound offers at least three distinct points for derivatization, allowing for a systematic and broad exploration of structure-activity relationships (SAR).

Modification at the C-4 Ketone: The carbonyl group is a versatile site for modification. Standard ketone chemistry can be applied to introduce a wide variety of substituents. For example:

Olefination reactions , such as the Wittig or Horner-Wadsworth-Emmons reaction, can convert the ketone into an exocyclic double bond, which can be further functionalized. youtube.com

Reductive amination can introduce diverse amine substituents at the C-4 position, a common strategy in medicinal chemistry to modulate solubility and target binding.

Formation of derivatives like oximes, hydrazones, and thiosemicarbazones introduces new hydrogen-bonding motifs and extends the molecular framework. acs.orgresearchgate.net

Grignard or organolithium additions can install new carbon substituents at the C-4 position, creating tertiary alcohols and adding stereochemical complexity.

Functionalization of the 4-Bromophenyl Group: The bromine atom on the phenyl ring is arguably the most powerful handle for derivatization. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis. researchgate.netnobelprize.org These reactions are prized for their reliability, mild conditions, and tolerance of a wide range of functional groups. nobelprize.org

Suzuki-Miyaura Coupling: Reacting the bromo-group with various boronic acids or esters can introduce a vast array of aryl and heteroaryl substituents. libretexts.orgresearchgate.net This is a premier method for creating biaryl structures common in pharmaceuticals.

Negishi Coupling: The use of organozinc reagents allows for the coupling of alkyl, vinyl, or other aryl groups. nobelprize.orglibretexts.org Direct α-arylation of piperidines using Negishi coupling has been demonstrated, underscoring the utility of this approach for this class of compounds. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, converting the bromo-substituent into a variety of substituted aniline (B41778) derivatives.

Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl groups, which are linear, rigid linkers useful for probing protein binding pockets.

These late-stage functionalization strategies allow chemists to rapidly generate a large library of analogues from a common intermediate, which is highly efficient for exploring SAR.

Table 2: Derivatization of the 4-Bromophenyl Moiety via Palladium-Catalyzed Cross-Coupling

| Cross-Coupling Reaction | Coupling Partner | Introduced Group (R) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura libretexts.org | R-B(OH)₂ | Aryl, Heteroaryl, Vinyl | 2-(4-R-phenyl)-1-methylpiperidin-4-one |

| Negishi nobelprize.org | R-ZnX | Alkyl, Aryl, Alkenyl | 2-(4-R-phenyl)-1-methylpiperidin-4-one |

| Buchwald-Hartwig | R₂NH | -NR₂ | 2-(4-R₂N-phenyl)-1-methylpiperidin-4-one |

| Sonogashira | R-C≡CH | -C≡C-R | 2-(4-(R-ethynyl)phenyl)-1-methylpiperidin-4-one |

Modification of the Piperidine Ring: While less common, direct C-H functionalization of the piperidine ring itself represents another frontier for derivatization. Methods involving directed metallation, particularly at the C-3 or C-5 positions, followed by quenching with an electrophile, can introduce further substituents. Kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines via deprotonation with a chiral base has shown that the C-3 position can be functionalized, opening another avenue for creating structural diversity. rsc.org

Future Perspectives in 2 4 Bromophenyl 1 Methylpiperidin 4 One Research

Development of Novel and Efficient Synthetic Strategies

The future synthesis of 2-(4-Bromophenyl)-1-methylpiperidin-4-one and its analogs will likely move beyond traditional methods like the Mannich reaction, which, while foundational, may have limitations in scope and stereocontrol. nih.govresearchgate.net The focus will shift towards more sophisticated, efficient, and stereoselective strategies that allow for the rapid generation of diverse compound libraries.

Key future approaches include:

Asymmetric Synthesis: Controlling the stereochemistry at the C2 position is critical, as enantiomers often exhibit different biological activities and safety profiles. Future efforts will concentrate on developing robust asymmetric syntheses. This could involve chiral auxiliaries, organocatalysis, or transition-metal-catalyzed asymmetric reactions to produce enantioenriched 2-aryl-piperidin-4-ones. nih.gov A concise, high-yielding double aza-Michael reaction has been presented as an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks. acs.org

Late-Stage Functionalization (LSF): The ability to modify a complex molecule in the final steps of a synthesis is a powerful tool for drug discovery. Future work will likely explore LSF of the this compound core. acs.org This could involve selective C-H activation of the piperidine (B6355638) or aryl rings to introduce new functional groups, allowing for rapid exploration of the structure-activity relationship (SAR) without the need for de novo synthesis of each analog.

| Synthetic Strategy | Potential Advantage | Illustrative Approach |

| Cascade Reactions | Increased efficiency, reduced waste, atom economy. | α-Imino rhodium carbene-initiated migration/annulation. nih.gov |

| Asymmetric Synthesis | Access to single enantiomers, improved therapeutic index. | Chiral auxiliary-guided aza-Michael reactions. acs.org |

| Late-Stage Functionalization | Rapid generation of analogs, exploration of SAR. | Selective C-H activation and functionalization of the core scaffold. acs.org |

| Gold-Catalyzed Cyclization | High modularity and flexibility, mild reaction conditions. | Sequential gold-catalyzed cyclization and chemoselective reduction. nih.gov |

Advanced Preclinical Characterization of Biological Activities and Target Validation

The piperidin-4-one scaffold is known to be a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and central nervous system (CNS) effects. nih.govresearchgate.netbiomedpharmajournal.org A crucial future direction for this compound is a comprehensive and systematic evaluation of its biological potential, followed by rigorous target identification and validation.

Future research in this area should focus on:

Broad-Spectrum Biological Screening: The compound and a library of its derivatives should be subjected to high-throughput screening against a diverse panel of biological targets. This includes cancer cell lines, pathogenic microbes (bacteria, fungi), and viral assays. researchgate.net For example, analogs of N-methyl-4-piperidone have demonstrated cytotoxicity against breast cancer cell lines and antibacterial activity against cariogenic bacteria, suggesting these are promising areas for investigation. researchgate.netmdpi.com

CNS Target Profiling: Given that many piperidine-containing drugs act on the CNS, profiling against a panel of CNS receptors and transporters is warranted. encyclopedia.pub Derivatives of 1,4-disubstituted piperidines have been identified as potential triple reuptake inhibitors for serotonin (B10506), norepinephrine, and dopamine (B1211576), highlighting a potential application in neurological and psychiatric disorders. nih.gov

In Silico Target Prediction and Deconvolution: Computational tools will play a pivotal role in prioritizing experimental studies. Web-based platforms like SwissTargetPrediction can identify the most likely protein targets, while tools like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of potential pharmacological effects based on chemical structure. clinmedkaz.org These in silico predictions can guide the design of focused biological assays to confirm the predicted activities and validate the molecular targets.

| Potential Biological Activity | Rationale based on Analog Studies | Future Validation Approach |

| Anticancer | N-methyl-4-piperidone curcumin (B1669340) analogs show cytotoxicity against T47D breast cancer cells. researchgate.net | Screening against a panel of human cancer cell lines (e.g., NCI-60). |

| Antimicrobial | Piperidin-4-one derivatives exhibit significant antibacterial and antifungal properties. biomedpharmajournal.orgmdpi.com | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi. |

| CNS Activity | Piperidine scaffolds are common in CNS drugs; analogs act as monoamine reuptake inhibitors. encyclopedia.pubnih.gov | Radioligand binding assays for CNS receptors and transporters (e.g., DAT, SERT, NET). |

| Anti-tuberculosis | Aryl piperidinol cores have shown activity against Mycobacterium tuberculosis. nih.gov | Whole-cell screening against M. tuberculosis. |

Application in Chemical Probe Discovery and Development of Chemical Biology Tools

Beyond its potential as a therapeutic agent, the this compound scaffold is a candidate for development into a chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways in living systems. The development of such tools from this scaffold hinges on identifying a specific biological target with high affinity.

Future directions in this domain include:

Scaffold Functionalization: Once a validated biological target is identified (as per section 7.2), the core scaffold can be derivatized to create a chemical probe. Using advanced synthetic methods, "handles" can be installed for the attachment of reporter tags (e.g., fluorophores, biotin) or photo-affinity labels. acs.org

Fragment-Based Discovery: The piperidine core can be used as a 3D fragment in fragment-based screening campaigns to identify starting points for novel inhibitors or modulators. nih.gov

Development of Activity-Based Probes: If the compound is found to be an inhibitor of a specific enzyme, it could be converted into an activity-based probe (ABP) by incorporating a reactive group ("warhead") that covalently modifies the active site of the target enzyme. This would allow for direct visualization and quantification of enzyme activity in complex biological samples.

The transformation from a bioactive "hit" to a validated chemical probe involves demonstrating high potency and selectivity for the intended target, and showing a clear mechanism of action within a cellular context. chemrxiv.orgacs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. frontiersin.orgarxiv.org The future development of this compound analogs will be significantly enhanced by the integration of these computational technologies.

Key applications of AI/ML will include:

De Novo Design: Generative AI models, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), can be trained on large datasets of known bioactive molecules containing the piperidine scaffold. researchgate.netnih.gov These models can then generate novel molecular structures around the core scaffold that are predicted to have high activity against a specific target while possessing desirable drug-like properties. frontiersin.orgnih.gov

Predictive Modeling for Property Optimization: ML models can be built to predict key pharmaceutical properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as toxicity. These predictive models can be used to virtually screen large numbers of designed analogs, prioritizing those with the highest probability of success for chemical synthesis. This in silico filtering reduces the number of compounds that need to be physically made and tested, saving time and resources.

SAR Exploration: AI can analyze complex structure-activity relationship data to identify subtle patterns that may not be obvious to a human chemist. This can provide novel insights for compound optimization and suggest non-intuitive structural modifications to improve potency or selectivity.

By combining the creative potential of generative AI with the predictive power of ML, researchers can more efficiently navigate the vast chemical space around the this compound core to design next-generation therapeutic candidates.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-1-methylpiperidin-4-one, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves alkylation or condensation reactions of piperidin-4-one derivatives with bromophenyl precursors. Key steps include:

- N-methylation : Using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the methyl group on the piperidine nitrogen .

- Bromophenyl substitution : Coupling via Ullmann or Buchwald-Hartwig reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .

Optimization strategies : - Solvent choice (polar aprotic solvents like DMF improve solubility).

- Temperature control (60–80°C minimizes side reactions).

- Catalyst loading (0.5–2 mol% Pd for cost efficiency).

Q. What spectroscopic and analytical methods are most effective for confirming the structural integrity of this compound?

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for bromophenyl; piperidinone carbonyl at ~205 ppm in ¹³C NMR) .

- IR spectroscopy : Detects the carbonyl stretch (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 254.12 for C₁₂H₁₄BrNO) .

- X-ray crystallography : Resolves 3D conformation (if crystalline) using SHELX programs for refinement .

Advanced Research Questions

Q. How do structural modifications (e.g., bromophenyl substitution) influence the compound’s biological activity?

The bromophenyl group enhances lipophilicity and binding to hydrophobic pockets in target proteins. Comparative studies with analogs reveal:

| Analog | Substituent | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl) analog | Cl instead of Br | Reduced binding affinity (ΔG = -8.2 vs. -9.5 kcal/mol) |

| 1-(4-Methoxyphenyl) analog | OCH₃ instead of Br | Improved solubility but lower antimicrobial efficacy |

| The bromine atom’s electronegativity and van der Waals radius (~1.85 Å) facilitate halogen bonding with protein residues, critical for activity . |

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

- Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) .

- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Receptor binding : Radioligand displacement assays (e.g., for σ receptors) .

Q. How can researchers elucidate the compound’s interaction with biological targets at the molecular level?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for protein-ligand interactions) .

- Molecular docking : Uses AutoDock Vina or Schrödinger Suite to predict binding poses (PDB IDs: 4HJO for σ receptors) .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

- Cryo-EM/X-ray crystallography : Resolves ligand-receptor complexes at atomic resolution (requires high-purity compound) .

Q. How do solvent polarity and pH affect the compound’s stability in experimental settings?

- Stability in DMSO : Degrades <5% over 48 hours at 25°C (monitored via HPLC) .

- pH-dependent hydrolysis : Stable at pH 4–8 (half-life >72 hours); degrades rapidly in alkaline conditions (pH >10) due to piperidinone ring opening .

Recommendations : - Store at -20°C in anhydrous DMSO.

- Use buffered solutions (pH 7.4) for bioassays .

Data Contradictions and Resolution

- Synthesis yields : Reported yields vary (45–70%) due to catalyst batch variability. Use freshly prepared Pd catalysts for reproducibility .

- Biological activity disparities : Differences in cell lines (e.g., IC₅₀ of 12 µM in HeLa vs. 28 µM in HEK293) highlight target selectivity. Validate with orthogonal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.